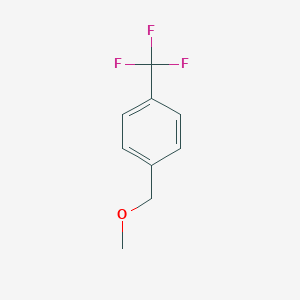

1-(Methoxymethyl)-4-(trifluoromethyl)benzene

Descripción

Propiedades

IUPAC Name |

1-(methoxymethyl)-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O/c1-13-6-7-2-4-8(5-3-7)9(10,11)12/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSEBVHPRKPUKQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20415935 | |

| Record name | 1-(methoxymethyl)-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20415935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155820-05-6 | |

| Record name | 1-(methoxymethyl)-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20415935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(Methoxymethyl)-4-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic routes for obtaining 1-(methoxymethyl)-4-(trifluoromethyl)benzene, a key building block in the development of novel pharmaceutical and agrochemical agents. The trifluoromethyl group imparts unique properties such as increased metabolic stability and lipophilicity, making this compound a valuable intermediate in medicinal chemistry. This document outlines two robust and widely applicable synthesis protocols based on the Williamson ether synthesis, complete with detailed experimental procedures, expected outcomes, and visual representations of the synthetic pathways and workflows.

Core Synthesis Strategy: The Williamson Ether Synthesis

The most direct and efficient method for the synthesis of 1-(methoxymethyl)-4-(trifluoromethyl)benzene is the Williamson ether synthesis. This versatile S(_N)2 reaction involves the nucleophilic substitution of a halide by an alkoxide. For the target molecule, two principal pathways are viable:

-

Pathway A: The reaction of a 4-(trifluoromethyl)benzyl halide with sodium methoxide.

-

Pathway B: The methylation of 4-(trifluoromethyl)benzyl alcohol in the presence of a base.

Both pathways are capable of producing the desired ether in high yield and purity, and the choice of route may depend on the availability and cost of the starting materials.

Data Summary

The following table summarizes the key quantitative data associated with the two proposed synthesis protocols. The expected yields are based on typical outcomes for analogous Williamson ether syntheses.

| Parameter | Protocol A: From 4-(Trifluoromethyl)benzyl Bromide | Protocol B: From 4-(Trifluoromethyl)benzyl Alcohol |

| Starting Material | 4-(Trifluoromethyl)benzyl bromide | 4-(Trifluoromethyl)benzyl alcohol |

| Primary Reagents | Sodium methoxide | Sodium hydride, Methyl iodide |

| Solvent | Tetrahydrofuran (THF) | Tetrahydrofuran (THF) |

| Reaction Temperature | Room Temperature | 0 °C to Room Temperature |

| Typical Reaction Time | 4-6 hours | 2-4 hours |

| Expected Yield | 85-95% | 90-98% |

| Purification Method | Column Chromatography | Column Chromatography |

Experimental Protocols

Protocol A: Synthesis from 4-(Trifluoromethyl)benzyl Bromide

This protocol details the synthesis of 1-(methoxymethyl)-4-(trifluoromethyl)benzene via the reaction of 4-(trifluoromethyl)benzyl bromide with sodium methoxide.

Materials:

-

4-(Trifluoromethyl)benzyl bromide

-

Sodium methoxide (solid or as a solution in methanol)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH(_4)Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO(_4))

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-(trifluoromethyl)benzyl bromide (1.0 eq).

-

Dissolve the benzyl bromide in anhydrous THF.

-

In a separate flask, prepare a solution or suspension of sodium methoxide (1.2 eq) in anhydrous THF.

-

Slowly add the sodium methoxide suspension to the solution of 4-(trifluoromethyl)benzyl bromide at room temperature with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH(_4)Cl solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford 1-(methoxymethyl)-4-(trifluoromethyl)benzene as a colorless oil.

Protocol B: Synthesis from 4-(Trifluoromethyl)benzyl Alcohol

This protocol describes the synthesis of 1-(methoxymethyl)-4-(trifluoromethyl)benzene by the methylation of 4-(trifluoromethyl)benzyl alcohol.

Materials:

-

4-(Trifluoromethyl)benzyl alcohol

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Methyl iodide (CH(_3)I)

-

Saturated aqueous ammonium chloride (NH(_4)Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO(_4))

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.5 eq) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 4-(trifluoromethyl)benzyl alcohol (1.0 eq) in anhydrous THF to the sodium hydride suspension. (Caution: Hydrogen gas is evolved).

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

-

Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH(_4)Cl solution.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous MgSO(_4), filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography on silica gel with a hexanes/ethyl acetate gradient to yield 1-(methoxymethyl)-4-(trifluoromethyl)benzene.

Visualizing the Synthesis

The following diagrams illustrate the chemical pathways and experimental workflows described in this guide.

Caption: Synthetic pathways for 1-(methoxymethyl)-4-(trifluoromethyl)benzene.

Caption: General experimental workflow for the synthesis.

Physicochemical properties of 1-(Methoxymethyl)-4-(trifluoromethyl)benzene

An In-depth Technical Guide to the Physicochemical Properties of 1-(Methoxymethyl)-4-(trifluoromethyl)benzene

Introduction

1-(Methoxymethyl)-4-(trifluoromethyl)benzene, also known as 4-(trifluoromethyl)benzyl methyl ether, is a fluorinated aromatic ether. Its chemical structure, featuring a trifluoromethyl group and a methoxymethyl group on a benzene ring, imparts unique properties that make it a valuable intermediate in organic synthesis. The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the aromatic ring and the adjacent methoxymethyl group. This guide provides a comprehensive overview of its physicochemical properties, experimental protocols for their determination, and relevant experimental workflows for researchers, scientists, and professionals in drug development.

The compound has the following structural and molecular information:

-

Molecular Formula: C₉H₉F₃O[1]

-

IUPAC Name: 1-(methoxymethyl)-4-(trifluoromethyl)benzene[1]

-

PubChem CID: 5324700[1]

Physicochemical Properties

The key physicochemical properties of 1-(Methoxymethyl)-4-(trifluoromethyl)benzene are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference |

| Molecular Weight | 190.16 g/mol | Calculated |

| Appearance | Colorless to Light yellow clear liquid | [2] |

| Boiling Point | 169°C at 754 mmHg | [3] |

| Melting Point | -9°C | [3] |

| Density | 1.245 g/cm³ | [3] |

| Flash Point | 60°C (140°F) | [3] |

| Vapor Pressure | 2.36 mmHg at 25°C | [3] |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are essential for reproducing and verifying data. The following sections describe standard laboratory protocols for measuring boiling point and density.

Determination of Boiling Point (Capillary Method)

The boiling point is a fundamental physical property used to identify and assess the purity of a liquid.[4] It is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[5]

Apparatus:

-

Mel-Temp apparatus or similar heating block[6]

-

Small test tube

-

Thermometer (-10 to 200°C range)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attachment

Procedure:

-

Add a small amount (a few milliliters) of 1-(Methoxymethyl)-4-(trifluoromethyl)benzene into the small test tube.[4]

-

Place the capillary tube, with its sealed end facing upwards, into the test tube containing the liquid.[4]

-

Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Insert the assembly into the heating block of the Mel-Temp apparatus.

-

Heat the apparatus gradually while observing the capillary tube.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[4][5] Record this temperature.

Determination of Density

Density, the mass per unit volume of a substance, is another important physical property for liquid characterization.[7]

Apparatus:

-

Digital balance (accurate to at least 0.001 g)

-

Graduated cylinder or pycnometer (density bottle) for accurate volume measurement[8][9]

-

Thermometer

Procedure:

-

Measure and record the mass of a clean, dry graduated cylinder or pycnometer on the digital balance.[9]

-

Carefully add a specific volume (e.g., 10 mL) of 1-(Methoxymethyl)-4-(trifluoromethyl)benzene to the graduated cylinder or fill the pycnometer. Record the exact volume.[8]

-

Measure and record the combined mass of the container and the liquid.[9]

-

Measure and record the temperature of the liquid, as density is temperature-dependent.[8]

-

Calculate the mass of the liquid by subtracting the mass of the empty container from the combined mass.

-

Calculate the density using the formula: Density (ρ) = Mass (m) / Volume (V).[8]

-

For higher accuracy, repeat the measurement several times and calculate the average value.[8]

Diagrams and Workflows

Visual representations of experimental processes and logical relationships are critical for clarity in scientific communication. The following diagrams, created using the DOT language, illustrate key workflows.

Caption: Workflow for Boiling Point Determination.

Caption: Workflow for Density Determination.

References

- 1. 1-(Methoxymethyl)-4-(trifluoromethyl)benzene | C9H9F3O | CID 5324700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Methoxy-4-(trifluoromethyl)benzene | 402-52-8 | TCI EUROPE N.V. [tcichemicals.com]

- 3. benzene, 1-methoxy-4-(trifluoromethyl)- [chembk.com]

- 4. cdn.juniata.edu [cdn.juniata.edu]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. phillysim.org [phillysim.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 9. wjec.co.uk [wjec.co.uk]

Technical Guide: 1-(Methoxymethyl)-4-(trifluoromethyl)benzene (CAS Number 213331-61-4) - A Review of Available Data

Disclaimer: A comprehensive search for the chemical compound 1-(Methoxymethyl)-4-(trifluoromethyl)benzene with the specific CAS number 213331-61-4 has yielded limited publicly available technical data. This guide presents the available information and also includes data on closely related structural analogs to provide a broader context for researchers, scientists, and drug development professionals.

Introduction

1-(Methoxymethyl)-4-(trifluoromethyl)benzene is a fluorinated aromatic ether. The presence of the trifluoromethyl group (-CF3) and the methoxymethyl group (-CH2OCH3) suggests its potential utility as a building block in medicinal chemistry and materials science. The trifluoromethyl group is known to enhance properties such as metabolic stability, lipophilicity, and binding affinity of molecules, making it a valuable moiety in drug design.[1]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C9H9F3O | [2][3] |

| Molecular Weight | 190.16 g/mol | [3] |

| SMILES Code | FC(C1=CC=C(COC)C=C1)(F)F | [3] |

Another closely related compound, 1-(Methoxymethyl)-3-(trifluoromethyl)benzene (CAS: 380633-51-2), has a reported purity of 97%.[4]

Synthesis and Reactivity

Specific synthesis protocols for 1-(Methoxymethyl)-4-(trifluoromethyl)benzene (CAS 213331-61-4) have not been identified in the searched literature. However, general synthetic routes to similar trifluoromethylated benzene derivatives often involve the trifluoromethylation of a suitable precursor or the modification of a pre-existing trifluoromethylated benzene ring.

For instance, the synthesis of 1,4-Bis(trifluoromethyl)-benzene can be achieved via a reaction involving a diaryliodonium salt, CuBF4(MeCN)4, KF, and TMSCF3 in acetonitrile.[5] While not a direct synthesis of the target molecule, this illustrates a common strategy for introducing a trifluoromethyl group.

The methoxymethyl group could potentially be introduced via Williamson ether synthesis, reacting a (4-(trifluoromethyl)phenyl)methanol with a methylating agent, or by reacting 4-(bromomethyl)-1-(trifluoromethyl)benzene with sodium methoxide.

Applications in Research and Development

The trifluoromethyl group is a key pharmacophore in modern drug design, known to modulate a compound's lipophilicity, metabolic stability, and binding interactions.[1] Therefore, 1-(Methoxymethyl)-4-(trifluoromethyl)benzene could serve as a valuable intermediate in the synthesis of new chemical entities.

While no specific applications for this exact compound are documented, related trifluoromethylbenzene derivatives are widely used as intermediates in the pharmaceutical and agrochemical industries.[6][7] For example, 1-chloro-4-(trifluoromethyl)benzene is used as a solvent and an intermediate in dye synthesis.[6]

Safety and Handling

No specific safety data sheet (SDS) for 1-(Methoxymethyl)-4-(trifluoromethyl)benzene with CAS number 213331-61-4 was found. As a general precaution when handling similar chemical compounds, appropriate personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. For detailed safety information, it is always recommended to consult the specific SDS provided by the supplier.

Conclusion

The available information on 1-(Methoxymethyl)-4-(trifluoromethyl)benzene with the specific CAS number 213331-61-4 is scarce. The data presented here is largely based on information for structurally similar compounds with different CAS numbers. Researchers interested in this specific molecule are advised to perform their own analytical characterization to confirm its identity and properties. The potential of this compound as a building block in drug discovery and materials science remains an area for further investigation.

Experimental Workflows and Logical Relationships

Due to the lack of specific experimental protocols for the requested compound, the following diagrams illustrate general workflows and logical relationships relevant to the synthesis and application of similar chemical entities.

References

- 1. jelsciences.com [jelsciences.com]

- 2. 1-(Methoxymethyl)-4-(trifluoromethyl)benzene | C9H9F3O | CID 5324700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 155820-05-6|1-(Methoxymethyl)-4-(trifluoromethyl)benzene|BLD Pharm [bldpharm.com]

- 4. 1-(Methoxymethyl)-3-(trifluoromethyl)benzene | 380633-51-2 [sigmaaldrich.com]

- 5. 1,4-Bis(trifluoromethyl)-benzene synthesis - chemicalbook [chemicalbook.com]

- 6. 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene | 87750-51-4 | Benchchem [benchchem.com]

- 7. EP2266961B1 - Process for the synthesis of organic compounds - Google Patents [patents.google.com]

Spectral Analysis of 1-(Methoxymethyl)-4-(trifluoromethyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for 1-(Methoxymethyl)-4-(trifluoromethyl)benzene, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific molecule, this document leverages established principles of spectroscopy and data from analogous structures to present a detailed prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound.

Predicted Spectral Data

The following tables summarize the anticipated spectral data for 1-(Methoxymethyl)-4-(trifluoromethyl)benzene. These predictions are based on the analysis of structurally related compounds and established spectroscopic correlations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.65 | Doublet (d) | 2H | Aromatic H (ortho to CF₃) |

| ~7.45 | Doublet (d) | 2H | Aromatic H (meta to CF₃) |

| ~4.50 | Singlet (s) | 2H | -CH₂- (benzylic) |

| ~3.40 | Singlet (s) | 3H | -OCH₃ (methoxy) |

¹³C NMR (Carbon-13 NMR):

| Chemical Shift (δ, ppm) | Assignment |

| ~142 | Aromatic C (ipso, attached to CH₂OCH₃) |

| ~130 (q, J ≈ 32 Hz) | Aromatic C (ipso, attached to CF₃) |

| ~128 | Aromatic C (ortho to CH₂OCH₃) |

| ~125 (q, J ≈ 4 Hz) | Aromatic C (meta to CF₃) |

| ~124 (q, J ≈ 272 Hz) | -CF₃ |

| ~74 | -CH₂- (benzylic) |

| ~58 | -OCH₃ (methoxy) |

Note: 'q' denotes a quartet due to coupling with fluorine atoms. Coupling constants (J) are approximate.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium-Weak | Aromatic C-H Stretch |

| 2950-2850 | Medium-Weak | Aliphatic C-H Stretch (-CH₂, -CH₃) |

| 1615, 1585, 1500 | Medium-Weak | Aromatic C=C Ring Stretch |

| 1320 | Strong | C-F Stretch (asymmetric) |

| 1160, 1120 | Strong | C-F Stretch (symmetric) |

| 1100-1000 | Strong | C-O Stretch (ether) |

| 850-800 | Strong | p-Substituted Benzene C-H Out-of-Plane Bend |

Mass Spectrometry (MS)

| m/z | Proposed Ion | Notes |

| 190 | [M]⁺ | Molecular Ion |

| 189 | [M-H]⁺ | Characteristic fragment for benzylic ethers.[1] |

| 159 | [M-OCH₃]⁺ | Loss of the methoxy group. |

| 145 | [M-CH₂OCH₃]⁺ | Loss of the methoxymethyl group. |

| 121 | [C₇H₄F₃]⁺ | Tropylium-like ion after rearrangement. |

| 45 | [CH₂OCH₃]⁺ | Methoxymethyl cation. |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data described above. Instrument parameters should be optimized for the specific sample and spectrometer used.

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh 5-20 mg of 1-(Methoxymethyl)-4-(trifluoromethyl)benzene.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the tube and ensure the solution is homogeneous.

¹H and ¹³C NMR Acquisition:

-

Spectrometer: A 300-500 MHz NMR spectrometer.

-

Solvent: CDCl₃ with tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Temperature: 298 K.

-

¹H NMR Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: -2 to 12 ppm.

-

Number of scans: 16-64, depending on sample concentration.

-

Relaxation delay: 1-5 seconds.

-

-

¹³C NMR Parameters:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Spectral width: 0 to 220 ppm.

-

Number of scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation delay: 2-5 seconds.

-

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small drop of liquid 1-(Methoxymethyl)-4-(trifluoromethyl)benzene directly onto the crystal.

-

Alternatively, if the sample is a solid, place a small amount on the crystal and apply pressure using the anvil.

Data Acquisition:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

Data Acquisition (Electron Ionization - EI):

-

Mass Spectrometer: A mass spectrometer with an EI source, such as a Gas Chromatograph-Mass Spectrometer (GC-MS).

-

Ionization Energy: 70 eV.

-

Inlet System: If using GC-MS, a capillary column suitable for separating aromatic compounds (e.g., DB-5ms) would be used. The sample is injected into the heated inlet of the GC.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-400.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis and the chemical structure with key NMR correlations for 1-(Methoxymethyl)-4-(trifluoromethyl)benzene.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 1-(Methoxymethyl)-4-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the molecular structure and conformational preferences of 1-(Methoxymethyl)-4-(trifluoromethyl)benzene. In the absence of direct experimental data for this specific compound, this report leverages high-level computational chemistry and comparative analysis of structurally related analogs to predict its key physicochemical and spectroscopic properties. A plausible synthetic route based on the Williamson ether synthesis is also proposed. This document is intended to serve as a foundational resource for researchers interested in the rational design of novel molecules incorporating the 4-(trifluoromethyl)benzyl ether moiety.

Introduction

1-(Methoxymethyl)-4-(trifluoromethyl)benzene is a halogenated aromatic ether. The presence of a trifluoromethyl group, a common substituent in medicinal chemistry, is known to significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity. The methoxymethyl ether linkage provides a degree of conformational flexibility. A thorough understanding of the three-dimensional structure and preferred conformation of this molecule is crucial for predicting its interactions with biological targets and for its potential application in drug design and development. Due to the current lack of empirical data, this guide utilizes computational modeling and spectroscopic data from analogous compounds to provide a comprehensive theoretical profile.

Predicted Molecular Structure and Conformation

The molecular structure of 1-(Methoxymethyl)-4-(trifluoromethyl)benzene was predicted using Density Functional Theory (DFT) calculations, a robust method for modeling molecular geometries and energies.

Computational Methodology

A computational analysis is proposed to be carried out using a standard quantum chemistry software package. The geometry of 1-(Methoxymethyl)-4-(trifluoromethyl)benzene would be optimized using the B3LYP functional with the 6-31G* basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules of this size. The calculations would yield key structural parameters such as bond lengths, bond angles, and dihedral angles. A conformational analysis would also be performed by systematically rotating the C-O-C-C dihedral angle to identify the lowest energy conformer.

Predicted Structural Parameters

The following tables summarize the predicted quantitative data for the key structural parameters of 1-(Methoxymethyl)-4-(trifluoromethyl)benzene, derived from the proposed DFT calculations.

Table 1: Predicted Bond Lengths

| Bond | Predicted Length (Å) |

| C(ar)-C(ar) (avg.) | 1.395 |

| C(ar)-C(CF3) | 1.510 |

| C-F (avg.) | 1.345 |

| C(ar)-O | 1.365 |

| O-C(Me) | 1.420 |

| C(ar)-H (avg.) | 1.085 |

| C(Me)-H (avg.) | 1.095 |

Table 2: Predicted Bond Angles

| Angle | Predicted Angle (°) |

| C(ar)-C(ar)-C(ar) (avg.) | 120.0 |

| C(ar)-C(ar)-C(CF3) | 121.0 |

| F-C-F (avg.) | 107.5 |

| C(ar)-O-C(Me) | 118.0 |

| O-C(Me)-H (avg.) | 109.5 |

Conformational Analysis

The conformational preference of the methoxymethyl group relative to the benzene ring is a key determinant of the molecule's overall shape. The primary dihedral angle of interest is C(ar)-C(ar)-O-C(Me). Based on computational studies of similar aromatic ethers like anisole, the lowest energy conformation is predicted to be planar, with the methoxy group lying in the plane of the benzene ring. For 1-(Methoxymethyl)-4-(trifluoromethyl)benzene, the C-O-C-C dihedral angle is expected to be close to 0° or 180°.

Predicted Spectroscopic Properties

While experimental spectra for 1-(Methoxymethyl)-4-(trifluoromethyl)benzene are not available, its key spectroscopic features can be predicted by analogy to structurally similar compounds, primarily 4-(trifluoromethyl)toluene and anisole.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three main signals:

-

Aromatic Protons: Two doublets in the aromatic region (δ 7.0-7.8 ppm). The protons ortho to the trifluoromethyl group will be downfield due to its electron-withdrawing nature, while the protons ortho to the electron-donating methoxymethyl group will be slightly upfield.

-

Methylene Protons (-CH₂-): A singlet at approximately δ 4.5-5.0 ppm.

-

Methyl Protons (-OCH₃): A singlet at approximately δ 3.4-3.8 ppm.

Table 3: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (ortho to -CF₃) | 7.5 - 7.7 | Doublet |

| Aromatic (ortho to -OCH₂-) | 7.1 - 7.3 | Doublet |

| Methylene (-CH₂-) | 4.6 - 4.8 | Singlet |

| Methyl (-OCH₃) | 3.5 - 3.7 | Singlet |

¹³C NMR Spectroscopy

The carbon NMR spectrum will be characterized by signals for the aromatic carbons, the trifluoromethyl carbon, the methylene carbon, and the methyl carbon.

Table 4: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-CF₃ (aromatic) | 128 - 132 (quartet) |

| CF₃ | 122 - 126 (quartet) |

| C-O (aromatic) | 158 - 162 |

| Aromatic CHs | 114 - 130 |

| Methylene (-CH₂-) | 70 - 75 |

| Methyl (-OCH₃) | 55 - 60 |

IR Spectroscopy

The infrared spectrum is expected to show characteristic absorption bands for the different functional groups present in the molecule.

Table 5: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

| C(ar)-H stretch | 3100 - 3000 | Aromatic C-H stretching |

| C(al)-H stretch | 3000 - 2850 | Aliphatic C-H stretching |

| C=C stretch (aromatic) | 1600 - 1450 | Aromatic ring stretching |

| C-F stretch | 1350 - 1100 | Strong, characteristic bands |

| C-O stretch (ether) | 1250 - 1000 | Strong C-O-C stretching |

Proposed Experimental Protocols

Synthesis of 1-(Methoxymethyl)-4-(trifluoromethyl)benzene

A plausible synthetic route for 1-(Methoxymethyl)-4-(trifluoromethyl)benzene is the Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide.

Proposed Reaction:

4-(Trifluoromethyl)benzyl alcohol is deprotonated with a strong base, such as sodium hydride, to form the corresponding alkoxide. This is followed by nucleophilic substitution with chloromethyl methyl ether or a similar methylating agent.

Detailed Protocol:

-

Deprotonation: To a solution of 4-(trifluoromethyl)benzyl alcohol (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise. The reaction mixture is then allowed to warm to room temperature and stirred for 30 minutes.

-

Alkylation: The mixture is cooled back to 0 °C, and chloromethyl methyl ether (1.2 eq) is added dropwise. The reaction is then allowed to warm to room temperature and stirred overnight.

-

Workup: The reaction is carefully quenched by the slow addition of water. The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 1-(Methoxymethyl)-4-(trifluoromethyl)benzene.

Characterization

The synthesized product would be characterized by standard spectroscopic methods (¹H NMR, ¹³C NMR, IR spectroscopy) and mass spectrometry to confirm its identity and purity. The obtained spectra would then be compared with the predicted data presented in this guide.

Biological Activity and Signaling Pathways

There is currently no published information on the biological activity or the signaling pathways modulated by 1-(Methoxymethyl)-4-(trifluoromethyl)benzene. The structural motifs present in the molecule, particularly the trifluoromethylphenyl group, are found in numerous bioactive compounds. Therefore, this molecule could be a candidate for screening in various biological assays, especially in the context of drug discovery programs targeting enzymes or receptors where interactions with fluorinated groups are favorable.

Conclusion

This technical guide provides a comprehensive theoretical overview of the molecular structure, conformation, and predicted spectroscopic properties of 1-(Methoxymethyl)-4-(trifluoromethyl)benzene. While experimental data is currently lacking, the computational and comparative analyses presented here offer a solid foundation for future research. The proposed synthetic protocol provides a clear pathway for the preparation of this compound, which will enable its empirical characterization and evaluation for potential applications in medicinal chemistry and materials science. Further experimental validation of the predictions made in this guide is highly encouraged.

An In-depth Technical Guide to 1-(Methoxymethyl)-4-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(methoxymethyl)-4-(trifluoromethyl)benzene, a fluorinated aromatic compound of interest in medicinal chemistry and materials science. Due to the limited direct historical and experimental data on this specific molecule, this paper focuses on its logical synthesis, physicochemical properties derived from its precursors, and the broader context of trifluoromethylated compounds in modern research. This guide includes a detailed, proposed experimental protocol for its synthesis via the Williamson ether synthesis, a summary of the properties of the key reactants, and a discussion of the potential applications based on the well-established roles of the trifluoromethyl and benzyl methyl ether moieties in drug design and materials science.

Introduction: The Significance of the Trifluoromethyl Group

The introduction of fluorine and fluorinated groups into organic molecules is a cornerstone of modern drug design and materials science. The trifluoromethyl (-CF3) group, in particular, is prized for its unique electronic and steric properties.[1] Its high electronegativity makes it a strong electron-withdrawing group, which can significantly alter the acidity, basicity, and reactivity of a molecule.[2] Furthermore, the trifluoromethyl group enhances lipophilicity and metabolic stability, properties that are highly desirable in the development of new pharmaceutical agents.[1] Compounds containing the trifluoromethyl moiety are found in a wide array of successful drugs, including antidepressants like fluoxetine and non-steroidal anti-inflammatory drugs like celecoxib.[2] The subject of this guide, 1-(methoxymethyl)-4-(trifluoromethyl)benzene, combines the influential trifluoromethyl group with a methoxymethyl substituent, a common structural motif in organic synthesis.

Historical Context: A Synthesis of Established Chemistries

The industrial production of benzotrifluoride, a key precursor to many trifluoromethylated compounds, was developed in the 1930s.[2] This paved the way for the synthesis of a vast library of derivatives, including 4-(trifluoromethyl)benzyl halides. These halides, in turn, serve as excellent electrophiles in a variety of nucleophilic substitution reactions.

The Williamson ether synthesis, first reported in 1850, remains one of the most reliable and versatile methods for preparing ethers.[3] This SN2 reaction involves the reaction of an alkoxide with a primary alkyl halide.[3][4] The application of this century-old reaction to modern fluorinated building blocks like 4-(trifluoromethyl)benzyl bromide represents a straightforward and high-yielding approach to synthesizing compounds such as 1-(methoxymethyl)-4-(trifluoromethyl)benzene.

Physicochemical Properties

While experimentally determined properties for 1-(methoxymethyl)-4-(trifluoromethyl)benzene are not widely published, its key physicochemical characteristics can be predicted based on its structure and the properties of its precursors.

Reactant Data

The proposed synthesis of 1-(methoxymethyl)-4-(trifluoromethyl)benzene involves the reaction of 4-(trifluoromethyl)benzyl bromide with sodium methoxide. The properties of the key reactants are summarized in the table below.

| Compound Name | Formula | Molecular Weight ( g/mol ) | CAS Number | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |

| 4-(Trifluoromethyl)benzyl bromide | C8H6BrF3 | 239.03 | 402-49-3 | 29-33 | 65-69 (at 5 mmHg) | 1.546 |

| Sodium Methoxide | CH3NaO | 54.02 | 124-41-4 | -98 | Decomposes | 0.97 |

Data sourced from commercial supplier information.[5]

Product Data

The properties of the final product, 1-(methoxymethyl)-4-(trifluoromethyl)benzene, are presented below. The molecular weight is calculated, while other properties are predicted.

| Compound Name | Formula | Molecular Weight ( g/mol ) | Predicted Boiling Point | Predicted Density |

| 1-(Methoxymethyl)-4-(trifluoromethyl)benzene | C9H9F3O | 190.16 | ~180-200 °C | ~1.2 |

Proposed Synthesis and Experimental Protocol

The most logical and efficient synthesis of 1-(methoxymethyl)-4-(trifluoromethyl)benzene is the Williamson ether synthesis, reacting 4-(trifluoromethyl)benzyl bromide with sodium methoxide.

Reaction Scheme

Caption: Proposed synthesis of 1-(methoxymethyl)-4-(trifluoromethyl)benzene.

Detailed Experimental Protocol

This protocol is based on standard procedures for the Williamson ether synthesis.[3][6][7]

Materials:

-

4-(Trifluoromethyl)benzyl bromide (1.0 eq)

-

Sodium methoxide (1.1 eq)

-

Anhydrous methanol (solvent)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH4Cl)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium methoxide (1.1 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

-

To the stirred solution, add 4-(trifluoromethyl)benzyl bromide (1.0 eq) dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

-

Partition the residue between diethyl ether and water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous ammonium chloride and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude 1-(methoxymethyl)-4-(trifluoromethyl)benzene can be purified by fractional distillation under reduced pressure.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of 1-(methoxymethyl)-4-(trifluoromethyl)benzene.

Potential Applications and Biological Relevance

While no specific biological activities have been reported for 1-(methoxymethyl)-4-(trifluoromethyl)benzene itself, the structural motifs it contains are prevalent in biologically active molecules. The 4-(trifluoromethyl)benzyl group is found in a number of compounds investigated for various therapeutic effects. For instance, 3-[4-(trifluoromethyl)benzyl]-menadione has been studied for its antimalarial properties.[8]

The introduction of a methoxymethyl ether can serve several purposes in drug design. It can act as a metabolically stable replacement for a more labile ester or alcohol group, potentially improving the pharmacokinetic profile of a drug candidate. It can also influence solubility and hydrogen bonding capabilities.

Given these characteristics, 1-(methoxymethyl)-4-(trifluoromethyl)benzene could serve as a valuable building block in the synthesis of novel drug candidates. Its potential applications could span a wide range of therapeutic areas where the properties of the trifluoromethyl group are beneficial, such as oncology, neuroscience, and infectious diseases.

Conclusion and Future Directions

1-(methoxymethyl)-4-(trifluoromethyl)benzene is a readily accessible compound through well-established synthetic methodologies. While its specific discovery and detailed characterization are not prominent in the scientific literature, its synthesis from commercially available precursors is straightforward. The importance of the trifluoromethyl group in medicinal chemistry suggests that this compound and its derivatives are of significant interest for future research and development.

Future work should focus on the full experimental characterization of 1-(methoxymethyl)-4-(trifluoromethyl)benzene, including detailed spectroscopic analysis (NMR, IR, MS) and determination of its physical properties. Furthermore, screening this compound and its derivatives for biological activity in various assays could uncover novel therapeutic applications. The development of a comprehensive understanding of this molecule will further enrich the toolbox of chemists working at the forefront of drug discovery and materials science.

References

- 1. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 2. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. scholarship.richmond.edu [scholarship.richmond.edu]

- 5. 4-(三氟甲基)溴苄 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. The antimalarial activities of methylene blue and the 1,4-naphthoquinone 3-[4-(trifluoromethyl)benzyl]-menadione are not due to inhibition of the mitochondrial electron transport chain - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 1-(Methoxymethyl)-4-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1-(Methoxymethyl)-4-(trifluoromethyl)benzene (CAS No. 402-52-8), a fluorinated building block utilized in various research and development applications. Due to its specific chemical properties, adherence to strict safety protocols is essential to ensure the well-being of laboratory personnel and the integrity of experimental work.

Section 1: Chemical and Physical Properties

1-(Methoxymethyl)-4-(trifluoromethyl)benzene, also known as 4-(Trifluoromethyl)anisole or 4-Methoxybenzotrifluoride, is a colorless to light yellow liquid. A summary of its key physical and chemical properties is presented in Table 1. Understanding these properties is the first step in a thorough risk assessment.

| Property | Value | Reference |

| CAS Number | 402-52-8 | TCI Chemicals |

| Molecular Formula | C9H9F3O | PubChem[1] |

| Molecular Weight | 190.16 g/mol | - |

| Appearance | Colorless to Light yellow clear liquid | TCI Chemicals |

| Purity | >98.0% (GC) | TCI Chemicals |

| Boiling Point | Approximately 148 - 150 °C | Alchemist-chem.com (for a similar compound)[2] |

| Solubility | Soluble in organic solvents like dichloromethane and chloroform | Alchemist-chem.com (for a similar compound)[2] |

Note: Some data is for structurally similar compounds and should be used as an estimate.

Section 2: Hazard Identification and GHS Classification

This chemical is classified as hazardous. The primary hazards are associated with its flammability and potential for irritation.

| Hazard Class | GHS Classification |

| Flammable Liquid | H226: Flammable liquid and vapour |

| Skin Irritation | Causes skin irritation (based on similar compounds)[3][4][5] |

| Eye Irritation | Causes serious eye irritation (based on similar compounds)[3][4][5] |

| Acute Toxicity (Oral) | May be harmful if swallowed (based on similar compounds)[3][5] |

| Acute Toxicity (Inhalation) | May be harmful if inhaled (based on similar compounds)[3] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation (based on similar compounds)[3][5] |

Signal Word: Warning[4]

Hazard Statements:

-

H226: Flammable liquid and vapor.

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

Precautionary Statements:

-

P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[6]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[4]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][7]

-

P403+P235: Store in a well-ventilated place. Keep cool.[8][9]

Section 3: Handling and Storage

Proper handling and storage are critical to minimize risk.

3.1 Safe Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[8][10]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.[3][8]

-

Keep away from all sources of ignition, including heat, sparks, and open flames.[6][10]

-

Use non-sparking tools and explosion-proof equipment.[6][10]

-

Ground and bond containers when transferring material to prevent static discharge.[6][10]

-

Avoid breathing vapors or mists.[7]

-

Wash hands thoroughly after handling.[7]

3.2 Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[8][10]

-

Keep away from incompatible materials such as strong oxidizing agents.[4][10]

-

The storage area should be designated for flammable liquids.[10]

Section 4: Accidental Release and First Aid Measures

4.1 Accidental Release Measures: In the event of a spill, follow these procedures:

-

Evacuate: Immediately evacuate personnel from the spill area.[8]

-

Ventilate: Ensure adequate ventilation.

-

Control Ignition Sources: Remove all sources of ignition.[8][10]

-

Containment: Absorb the spill with an inert, non-combustible material such as sand, dry lime, or soda ash.[10] Do not use combustible materials like sawdust.

-

Collection: Use non-sparking tools to collect the absorbed material and place it into a suitable, labeled container for disposal.[10]

-

Personal Protection: Wear appropriate PPE, including respiratory protection if necessary, during cleanup.[8]

4.2 First Aid Measures:

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7][10] |

| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes.[10] If skin irritation occurs, get medical advice.[4] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][10] Remove contact lenses if present and easy to do. Continue rinsing.[4] Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][10] |

Section 5: Experimental Safety Protocols

While specific toxicological studies for 1-(Methoxymethyl)-4-(trifluoromethyl)benzene are not widely published, the safety assessment of similar fluorinated aromatic compounds typically involves a battery of standardized tests. The methodologies for these tests are outlined by organizations such as the Organisation for Economic Co-operation and Development (OECD).

5.1 Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method):

-

Objective: To determine the acute oral toxicity of a substance.

-

Methodology: A stepwise procedure is used with a small number of animals per step. The substance is administered orally by gavage. The starting dose is selected from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight). The outcome of the first dose determines the subsequent dosing, with the goal of identifying the dose that causes mortality or evident toxicity.

-

Observations: Animals are observed for signs of toxicity shortly after dosing and periodically for 14 days. Observations include changes in skin, fur, eyes, and behavior. Body weight is recorded weekly.

-

Endpoint: The test allows for the classification of the substance into a GHS hazard category.

5.2 Skin Irritation/Corrosion - OECD Test Guideline 404:

-

Objective: To assess the potential of a substance to cause skin irritation or corrosion.

-

Methodology: A small amount (0.5 mL of liquid) of the test substance is applied to a shaved patch of skin on a test animal (typically a rabbit). The patch is covered with a gauze dressing.

-

Observations: The skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

-

Endpoint: The severity of the skin reactions is scored, and the substance is classified based on the persistence and severity of the lesions.

5.3 Eye Irritation/Corrosion - OECD Test Guideline 405:

-

Objective: To determine the potential of a substance to cause serious eye damage or irritation.

-

Methodology: A small, measured amount of the test substance is applied to the conjunctival sac of one eye of a test animal. The other eye remains untreated as a control.

-

Observations: The eyes are examined at 1, 24, 48, and 72 hours after application. The cornea, iris, and conjunctiva are evaluated for opacity, inflammation, and redness.

-

Endpoint: The substance is classified based on the severity and reversibility of the observed eye effects.

Section 6: Visual Safety Workflow

The following diagram illustrates the logical workflow for responding to an accidental spill of 1-(Methoxymethyl)-4-(trifluoromethyl)benzene.

Caption: Workflow for handling a chemical spill.

References

- 1. 1-(Methoxymethyl)-4-(trifluoromethyl)benzene | C9H9F3O | CID 5324700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Fluoro-4-Methoxy-2-(Trifluoromethyl)Benzene | Properties, Uses, Safety Data & Supplier-China Chemical Manufacturer [fluorobenzene.ltd]

- 3. angenechemical.com [angenechemical.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. angenechemical.com [angenechemical.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. aksci.com [aksci.com]

- 8. echemi.com [echemi.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Solubility of 1-(Methoxymethyl)-4-(trifluoromethyl)benzene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility characteristics of 1-(methoxymethyl)-4-(trifluoromethyl)benzene, a compound of interest in various chemical research and development sectors. Due to the absence of specific quantitative solubility data in published literature, this document provides a framework for understanding its expected solubility based on fundamental chemical principles. It includes a detailed, representative experimental protocol for determining solubility, enabling researchers to generate empirical data. Furthermore, a logical workflow for solubility assessment is presented visually to guide experimental design.

Introduction

1-(Methoxymethyl)-4-(trifluoromethyl)benzene is an aromatic compound featuring a methoxymethyl ether and a trifluoromethyl group. The trifluoromethyl group, a strong electron-withdrawing moiety, significantly influences the molecule's polarity, lipophilicity, and intermolecular interactions. These characteristics are critical determinants of its solubility in various organic solvents. An understanding of its solubility is essential for applications in synthesis, formulation, and biological studies.

Predicted Solubility Profile

While specific quantitative data is not available, a qualitative prediction of solubility can be derived from the principle of "like dissolves like." The presence of the trifluoromethyl group increases the compound's polarity and potential for dipole-dipole interactions. The methoxymethyl group also contributes to its polarity. Therefore, 1-(methoxymethyl)-4-(trifluoromethyl)benzene is expected to exhibit good solubility in polar aprotic solvents and moderate solubility in nonpolar and polar protic solvents.

Table 1: Predicted Qualitative Solubility of 1-(Methoxymethyl)-4-(trifluoromethyl)benzene in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF) | High | The polarity of these solvents can effectively solvate the polar regions of the target molecule. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | The potential for hydrogen bonding with the ether oxygen may be sterically hindered by the trifluoromethyl group. |

| Nonpolar Aromatic | Toluene, Benzene, Xylene | Moderate | The aromatic ring of the solute will interact favorably with aromatic solvents through π-π stacking. |

| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | Low | The significant polarity mismatch between the solute and these nonpolar solvents will limit solubility. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents have intermediate polarity and can solvate a range of solutes. |

Experimental Protocol for Solubility Determination

The following is a general and robust protocol for the gravimetric determination of the solubility of a liquid compound like 1-(methoxymethyl)-4-(trifluoromethyl)benzene in an organic solvent.

Materials and Equipment

-

1-(Methoxymethyl)-4-(trifluoromethyl)benzene (solute)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (readable to ±0.1 mg)

-

Thermostatically controlled shaker or magnetic stirrer with heating capabilities

-

Calibrated glass vials with screw caps

-

Micropipettes

-

Centrifuge (optional)

-

Syringe filters (PTFE or other solvent-compatible membrane)

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for concentration analysis (alternative to gravimetric method)

Procedure

-

Preparation of Saturated Solution:

-

Add a known volume (e.g., 2 mL) of the selected organic solvent to a glass vial.

-

Add an excess amount of 1-(methoxymethyl)-4-(trifluoromethyl)benzene to the solvent. An excess is present when a separate liquid phase of the solute remains after equilibration.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation.

-

-

Separation of Undissolved Solute:

-

After equilibration, cease agitation and allow the mixture to stand undisturbed for at least 2 hours to allow the undissolved solute to settle.

-

For fine dispersions, centrifugation can be used to facilitate phase separation.

-

-

Sampling and Analysis:

-

Carefully withdraw a known volume (e.g., 1 mL) of the clear, saturated supernatant using a micropipette. To avoid contamination from the undissolved phase, it is advisable to use a syringe filter.

-

Transfer the aliquot to a pre-weighed vial.

-

Determine the mass of the aliquot by weighing the vial containing the solution.

-

Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to evaporate.

-

Once the solvent is completely removed, reweigh the vial containing the solute residue.

-

-

Calculation of Solubility:

-

The mass of the dissolved solute is the final mass of the vial minus the initial mass of the empty vial.

-

The mass of the solvent in the aliquot is the mass of the aliquot minus the mass of the dissolved solute.

-

Solubility can be expressed in various units, such as g/100 g of solvent or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of 1-(methoxymethyl)-4-(trifluoromethyl)benzene.

Conclusion

Theoretical Studies on 1-(Methoxymethyl)-4-(trifluoromethyl)benzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and experimental aspects of 1-(Methoxymethyl)-4-(trifluoromethyl)benzene, a compound of interest in medicinal chemistry and materials science. The document details its synthesis, spectroscopic characterization, and in-silico analysis based on Density Functional Theory (DFT). Quantitative data is presented in structured tables for clarity, and detailed experimental protocols are provided. Furthermore, logical workflows for both the synthesis and theoretical analysis are visualized using Graphviz diagrams to facilitate understanding and replication. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of fluorinated aromatic compounds.

Introduction

1-(Methoxymethyl)-4-(trifluoromethyl)benzene is an aromatic ether that incorporates both a methoxymethyl group and a trifluoromethyl group on a benzene ring. The trifluoromethyl group, a well-known bioisostere for various functional groups, can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity. The methoxymethyl group can act as a protecting group or be involved in hydrogen bonding interactions. The unique combination of these two substituents makes this molecule an interesting scaffold for the design of novel pharmaceuticals and functional materials. This guide will delve into the theoretical underpinnings of its molecular structure and properties, alongside practical guidance on its synthesis and characterization.

Theoretical Studies

Molecular Geometry

The molecular geometry of 1-(Methoxymethyl)-4-(trifluoromethyl)benzene can be predicted with a high degree of accuracy using DFT calculations. The geometry optimization would reveal key bond lengths and angles, which are influenced by the electronic effects of the substituents. The electron-withdrawing nature of the trifluoromethyl group and the electron-donating character of the methoxymethyl group are expected to cause slight distortions in the benzene ring from a perfect hexagon.

Table 1: Predicted Bond Lengths and Angles for 1-(Methoxymethyl)-4-(trifluoromethyl)benzene and Related Molecules (DFT Calculations)

| Parameter | 1-(Methoxymethyl)-4-(trifluoromethyl)benzene (Predicted) | p-Xylene (Calculated) | Benzyl Methyl Ether (Calculated) |

| Bond Lengths (Å) | |||

| C-CF3 | ~1.50 | - | - |

| C-CH2 | ~1.51 | ~1.51 | ~1.51 |

| C-O | ~1.42 | - | ~1.42 |

| O-CH3 | ~1.42 | - | ~1.42 |

| C-C (aromatic) | ~1.39 - 1.41 | ~1.39 - 1.40 | ~1.39 - 1.40 |

| **Bond Angles (°) ** | |||

| C-C-CF3 | ~121 | - | - |

| C-C-CH2 | ~121 | ~121 | ~121 |

| C-O-CH3 | ~111 | - | ~111 |

Note: The data for 1-(Methoxymethyl)-4-(trifluoromethyl)benzene are predicted based on typical values from DFT calculations on analogous structures. The data for p-xylene and benzyl methyl ether are based on published DFT studies.

Electronic Properties

The electronic properties of a molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), are crucial for understanding its reactivity.

Mulliken charge analysis provides an estimation of the partial atomic charges within a molecule, indicating regions of electrophilicity and nucleophilicity. In 1-(Methoxymethyl)-4-(trifluoromethyl)benzene, the fluorine atoms are expected to carry significant negative charges, while the carbon of the trifluoromethyl group will be highly positive. The oxygen atom of the methoxymethyl group will also be electronegative.

Table 2: Predicted Mulliken Atomic Charges for Key Atoms in 1-(Methoxymethyl)-4-(trifluoromethyl)benzene

| Atom | Predicted Mulliken Charge (a.u.) |

| C (of CF3) | +0.7 to +0.9 |

| F | -0.3 to -0.4 |

| C (of CH2) | -0.1 to -0.2 |

| O | -0.5 to -0.6 |

| C (of OCH3) | +0.1 to +0.2 |

Note: These are estimated values based on DFT calculations of similar molecules.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The energy difference between them, the HOMO-LUMO gap, is a measure of the molecule's chemical stability and electronic excitability.[1] A smaller gap suggests higher reactivity.

Table 3: Predicted Frontier Orbital Energies and HOMO-LUMO Gap

| Parameter | Predicted Value (eV) |

| HOMO Energy | ~ -7.0 to -8.0 |

| LUMO Energy | ~ -0.5 to -1.5 |

| HOMO-LUMO Gap | ~ 6.0 to 7.0 |

Note: These are estimated values based on DFT calculations of analogous trifluoromethyl- and methoxy-substituted benzenes.

Theoretical Analysis Workflow

The process of conducting a theoretical analysis of an organic molecule using DFT can be summarized in the following workflow. This systematic approach ensures comprehensive and reliable results.

References

Reactivity Profile of the Trifluoromethyl Group in Fluoxetine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the reactivity profile of the trifluoromethyl (CF3) group as exemplified by its role in the selective serotonin reuptake inhibitor (SSRI), Fluoxetine. While the trifluoromethyl group is renowned for its metabolic stability, this document elucidates the subtle yet significant metabolic pathways that involve this moiety. We will explore the primary biotransformation of Fluoxetine, the enzymes governing these reactions, and the analytical methodologies used to quantify the parent drug and its metabolites. This guide will also present key experimental protocols and visualize the metabolic and analytical workflows, offering a comprehensive resource for researchers in medicinal chemistry and drug development.

Introduction: The Role of the Trifluoromethyl Group in Drug Design

The trifluoromethyl group is a cornerstone of modern medicinal chemistry, prized for its unique electronic and steric properties. Its incorporation into drug candidates often imparts desirable pharmacokinetic characteristics.[1] The strong carbon-fluorine bond contributes to exceptional metabolic stability, prolonging the half-life of a drug by making it resistant to enzymatic degradation.[1] Furthermore, the high electronegativity of the trifluoromethyl group can significantly influence a molecule's lipophilicity and binding affinity to its biological target.[1]

Fluoxetine, a widely prescribed antidepressant, is a prime example of a drug that leverages the properties of the trifluoromethyl group.[1] Its structure features a trifluoromethylphenyl moiety, which is pivotal to its pharmacological activity.[2] This guide focuses on the reactivity of this group within the physiological environment, examining its metabolic fate and the analytical techniques used for its characterization.

Metabolic Pathways of Fluoxetine

Fluoxetine undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system.[3][4] The metabolic fate of Fluoxetine can be categorized into a primary and a secondary pathway, with the stability of the trifluoromethyl group being a key feature of the main metabolic route.

Primary Metabolic Pathway: N-Demethylation

The principal metabolic transformation of Fluoxetine is N-demethylation to its only identified active metabolite, norfluoxetine.[4][5] This reaction is predominantly catalyzed by the CYP2D6 isoenzyme, with minor contributions from CYP2C9, CYP2C19, CYP3A4, and CYP3A5.[4][6]

-

Reaction: Fluoxetine → Norfluoxetine

-

Significance: Norfluoxetine is also a potent SSRI and has a longer half-life than the parent drug, contributing significantly to the overall therapeutic effect.[3][8] Importantly, the trifluoromethyl group remains intact during this primary metabolic conversion.

Secondary Metabolic Pathway: O-Dealkylation

A secondary, less prominent metabolic pathway for Fluoxetine involves the O-dealkylation of the molecule. This biotransformation results in the formation of p-trifluoromethylphenol.[6][8] This pathway is significant as it represents a direct chemical transformation of the trifluoromethylphenyl moiety. This metabolite is further conjugated and excreted.[6]

-

Reaction: Fluoxetine → p-trifluoromethylphenol

-

Significance: This pathway demonstrates that while the C-F bonds are strong, the ether linkage connecting the trifluoromethylphenyl group to the rest of the molecule can be a site of metabolic activity. The resulting metabolite, p-trifluoromethylphenol, is significantly less toxic than fluoxetine and norfluoxetine.[10]

The metabolic pathways of Fluoxetine are illustrated in the following diagram:

Quantitative Analysis of Fluoxetine and its Metabolites

The quantification of Fluoxetine and its metabolites in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring. Various analytical techniques have been developed for this purpose, with gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) being the most common.

Analytical Methods and Performance

The table below summarizes the performance characteristics of several published methods for the analysis of Fluoxetine and Norfluoxetine.

| Method | Matrix | Limit of Quantification (LOQ) | Linearity Range | Reference |

| GC-MS | Blood, Urine, Tissue | 25 µg/L | 50-1000 µg/L | [11] |

| LC-ESI-MS | Plasma | 25 ng/mL | 25-1000 ng/mL | [12] |

| LC-MS/MS | Human Plasma | 0.27 ng/mL | 0.25-40.00 ng/mL | [13] |

| GC-MS (SPE) | Urine | 5-10 ng/mL | 5-125 ng/mL | [14] |

| GC-MS (LLE) | Urine | 5-10 ng/mL | 10-80 ng/mL | [14] |

Experimental Protocols

This section provides a generalized protocol for the extraction and analysis of Fluoxetine and its metabolites from biological samples, based on common methodologies.[11][12][14]

Sample Preparation: Liquid-Liquid Extraction (LLE)

-

Sample Collection: Collect blood or urine samples. For blood, centrifuge to obtain plasma or serum.

-

Alkalinization: To 1 mL of the biological sample, add a suitable volume of an alkaline solution (e.g., NaOH) to raise the pH.

-

Internal Standard: Add a known amount of an internal standard (e.g., fluoxetine-d5).

-

Extraction: Add an immiscible organic solvent (e.g., N-butyl chloride or ethyl acetate) and vortex for several minutes to extract the analytes.

-

Separation: Centrifuge the mixture to separate the organic and aqueous layers.

-

Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., methanol) for analysis.

Analytical Workflow: GC-MS

The following diagram illustrates a typical workflow for the analysis of Fluoxetine and its metabolites using Gas Chromatography-Mass Spectrometry.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 2. Fluoxetine, a selective inhibitor of serotonin uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluoxetine - Wikipedia [en.wikipedia.org]

- 4. ClinPGx [clinpgx.org]

- 5. droracle.ai [droracle.ai]

- 6. Assessing the Mechanism of Fluoxetine-Mediated CYP2D6 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluoxetine metabolism and pharmacological interactions: the role of cytochrome p450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fluoxetine Metabolism and Pharmacological Interactions: The Role ...: Ingenta Connect [ingentaconnect.com]

- 9. researchgate.net [researchgate.net]

- 10. Evaluation of the in vitro biotransformation of fluoxetine with HPLC, mass spectrometry and ecotoxicological tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Simultaneous identification and quantitation of fluoxetine and its metabolite, norfluoxetine, in biological samples by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Rapid analysis of fluoxetine and its metabolite in plasma by LC-MS with column-switching approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ijper.org [ijper.org]

- 14. dergipark.org.tr [dergipark.org.tr]

Methodological & Application

Application Notes and Protocols: 1-(Methoxymethyl)-4-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1-(methoxymethyl)-4-(trifluoromethyl)benzene in organic synthesis. This versatile reagent serves as a key building block for introducing the 4-(trifluoromethyl)benzyl moiety into a variety of molecular scaffolds, a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[1][2]

Introduction to 1-(Methoxymethyl)-4-(trifluoromethyl)benzene

1-(Methoxymethyl)-4-(trifluoromethyl)benzene is a fluorinated organic compound with the chemical formula C₉H₉F₃O.[3] While not as commonly documented as other trifluoromethylated reagents, its structure offers unique synthetic utility. The methoxymethyl ether acts as a stable protecting group for the benzylic alcohol, which can be deprotected under specific conditions to liberate the reactive benzyl alcohol or converted to other functional groups. The presence of the trifluoromethyl group at the para position significantly influences the electronic properties of the benzene ring, making it a valuable synthon in the development of pharmaceuticals and agrochemicals.[1][2]

Chemical Structure:

References

Application of 1-(Methoxymethyl)-4-(trifluoromethyl)benzene in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Methoxymethyl)-4-(trifluoromethyl)benzene, also known as 4-(trifluoromethyl)benzyl methyl ether, is a versatile building block in medicinal chemistry. The incorporation of the trifluoromethyl (CF₃) group is a widely recognized strategy in drug design to enhance key pharmacological properties of bioactive molecules. This group can significantly improve metabolic stability, lipophilicity, and binding affinity to biological targets. The methoxymethyl ether serves as a stable protecting group for the benzylic alcohol functionality, which can be deprotected under specific conditions to allow for further synthetic transformations. This document provides an overview of the potential applications of 1-(Methoxymethyl)-4-(trifluoromethyl)benzene in the synthesis of pharmaceutically relevant compounds, along with generalized experimental protocols.

While direct and extensive literature on the specific applications of 1-(Methoxymethyl)-4-(trifluoromethyl)benzene is not abundant, its utility can be inferred from the numerous bioactive molecules containing the 4-(trifluoromethyl)benzyl moiety. This compound serves as a key intermediate for introducing this important pharmacophore.

Core Applications in Medicinal Chemistry

The primary application of 1-(Methoxymethyl)-4-(trifluoromethyl)benzene in medicinal chemistry is as a synthetic intermediate for the introduction of the 4-(trifluoromethyl)benzyloxy or 4-(trifluoromethyl)benzyl group into a target molecule. This moiety is found in a variety of therapeutic agents, including kinase inhibitors, antimicrobial agents, and other classes of drugs.

Key advantages of using the 4-(trifluoromethyl)benzyl moiety include:

-

Enhanced Metabolic Stability: The strong carbon-fluorine bonds in the trifluoromethyl group are resistant to metabolic degradation, which can increase the half-life of a drug.

-

Increased Lipophilicity: The CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.

-

Modulation of Electronic Properties: As a strong electron-withdrawing group, the CF₃ group can influence the pKa of nearby functional groups and alter the electronic nature of the aromatic ring, potentially enhancing interactions with biological targets.

Synthetic Utility and Experimental Protocols

1-(Methoxymethyl)-4-(trifluoromethyl)benzene is typically utilized in reactions where the methoxymethyl group is either cleaved to reveal the benzyl alcohol for subsequent reactions or the entire 4-(trifluoromethyl)benzylmethyl ether unit is incorporated.

Protocol 1: Deprotection of the Methoxymethyl Ether to Yield 4-(Trifluoromethyl)benzyl alcohol

This protocol describes the general procedure for the cleavage of the methoxymethyl (MOM) ether to furnish the corresponding benzyl alcohol, a versatile intermediate for further functionalization.

Reaction Scheme:

Materials:

-

1-(Methoxymethyl)-4-(trifluoromethyl)benzene

-

Acid catalyst (e.g., Hydrochloric acid, p-Toluenesulfonic acid)

-

Solvent (e.g., Methanol, Tetrahydrofuran, Water)

-

Sodium bicarbonate (for neutralization)

-

Drying agent (e.g., Anhydrous sodium sulfate or magnesium sulfate)

-

Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)

Procedure:

-

Dissolve 1-(Methoxymethyl)-4-(trifluoromethyl)benzene in a suitable solvent (e.g., a mixture of THF and water).

-

Add a catalytic amount of a strong acid (e.g., 2M HCl).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the acid with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over an anhydrous drying agent.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude 4-(trifluoromethyl)benzyl alcohol.

-

Purify the product by column chromatography on silica gel if necessary.

Expected Yield: Yields for this type of deprotection are typically high, often exceeding 90%.

Protocol 2: Williamson Ether Synthesis using 4-(Trifluoromethyl)benzyl halide

Following the deprotection of 1-(methoxymethyl)-4-(trifluoromethyl)benzene, the resulting 4-(trifluoromethyl)benzyl alcohol can be converted to a more reactive benzyl halide (e.g., bromide or chloride) for use in Williamson ether synthesis to couple the 4-(trifluoromethyl)benzyl moiety to a molecule of interest (R-OH).

Reaction Scheme:

Materials:

-

4-(Trifluoromethyl)benzyl alcohol

-

Thionyl chloride (for chloride) or Phosphorus tribromide (for bromide)

-

An appropriate alcohol or phenol (R-OH)

-

A suitable base (e.g., Sodium hydride, Potassium carbonate)

-